N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, an imidazolidinone ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then reacted with 4-methoxybenzaldehyde and 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 4-methoxybenzoic acid, while reduction of the thioxo group may produce a thiol derivative.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxoimidazolidin-4-yl]acetamide: Lacks the thioxo group, which may result in different chemical and biological properties.
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The presence of the thioxo group and the specific arrangement of methoxy groups in N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide distinguishes it from other similar compounds
Properties
Molecular Formula |
C23H27N3O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H27N3O5S/c1-29-14-4-13-25-20(15-21(27)24-16-5-9-18(30-2)10-6-16)22(28)26(23(25)32)17-7-11-19(31-3)12-8-17/h5-12,20H,4,13-15H2,1-3H3,(H,24,27) |
InChI Key |
UXXOJBCZFCLMDS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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